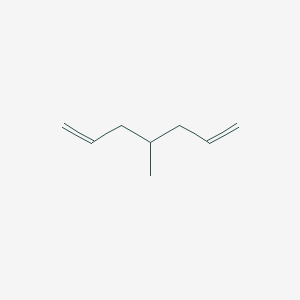

4-Methylhepta-1,6-diene

Description

Properties

CAS No. |

52713-63-0 |

|---|---|

Molecular Formula |

C8H14 |

Molecular Weight |

110.20 g/mol |

IUPAC Name |

4-methylhepta-1,6-diene |

InChI |

InChI=1S/C8H14/c1-4-6-8(3)7-5-2/h4-5,8H,1-2,6-7H2,3H3 |

InChI Key |

GWBIZSHSUHWEEP-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC=C)CC=C |

Origin of Product |

United States |

Mechanistic Studies of 4 Methylhepta 1,6 Diene Transformations

Fundamental Reaction Pathways Involving the 1,6-Diene System

The reactivity of the 1,6-diene scaffold in 4-methylhepta-1,6-diene is diverse, allowing for several distinct mechanistic pathways that lead to a variety of molecular structures. These pathways are primarily dictated by the reaction conditions, such as temperature, light, and the presence of catalysts or radical initiators.

Pericyclic reactions are concerted processes that proceed through a cyclic transition state. While the Cope rearrangement is a well-known nrochemistry.comnrochemistry.com-sigmatropic rearrangement characteristic of 1,5-dienes, the 1,6-diene system of this compound is instead primed for intramolecular Alder-ene reactions. nrochemistry.comwikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com

The intramolecular Alder-ene reaction is a thermally allowed process involving a 1,6-diene, where one double bond acts as the "ene" component and the other as the "enophile". nih.gov This reaction involves the transfer of an allylic hydrogen atom and the simultaneous formation of a new carbon-carbon sigma bond, resulting in a cyclized product, typically a five-membered ring. nih.gov For unactivated 1,6-dienes, this cyclization generally favors the formation of cis-substituted cyclopentane (B165970) derivatives. nih.govnih.gov Computational studies using the activation strain model have shown that this cis-selectivity in unactivated systems is due to a combination of lower strain energy and more favorable orbital interactions in an early transition state. nih.gov

The general mechanism for the intramolecular Alder-ene reaction of a 1,6-diene is depicted below:

Step 1: The 1,6-diene adopts a cyclic conformation, bringing the two terminal double bonds and an allylic hydrogen into proximity.

Step 2: In a concerted fashion, the allylic C-H bond breaks, a new C-C sigma bond forms between the formerly remote double bonds, and the π-bonds reorganize.

Step 3: A substituted cyclopentene derivative is formed.

High temperatures are often required to overcome the activation energy for these reactions. masterorganicchemistry.com The presence of activating groups on the diene system can alter the reaction's selectivity, sometimes favoring trans-products by increasing the asynchronicity of the transition state and enhancing stabilizing orbital and electrostatic interactions. nih.gov

Beyond pericyclic pathways, the transformation of this compound can be effectively mediated by radical and organometallic intermediates, which often provide milder reaction conditions and alternative selectivities.

Radical Cyclizations: Free-radical mediated cyclizations are a powerful method for forming five-membered rings from 1,6-diene precursors. nih.gov These reactions are typically initiated by the addition of a radical species to one of the terminal double bonds. The resulting alkyl radical then undergoes an intramolecular cyclization by attacking the second double bond. This cyclization is highly regioselective, proceeding almost exclusively via a 5-exo-trig pathway to form a five-membered ring containing a primary alkyl radical, which is more stable than the alternative 6-endo-trig pathway. nih.govacs.org

A common method involves the use of a radical initiator (e.g., AIBN) and a chain transfer agent like tributyltin hydride or, in more modern methods, thioacids. nih.gov For instance, thioacid-mediated cyclization can be initiated by light and proceeds through the following steps: acs.org

Initiation: A sulfur-centered radical is generated from a thioacid (e.g., AcSH) under photochemical conditions.

Propagation Step 1 (Addition): The thiyl radical adds to one of the terminal alkenes of the 1,6-diene.

Propagation Step 2 (Cyclization): The resulting carbon-centered radical undergoes a 5-exo-trig cyclization onto the second alkene, forming a substituted cyclopentylmethyl radical.

Propagation Step 3 (Chain Transfer): The cyclized radical abstracts a hydrogen atom from another molecule of thioacid, yielding the final product and regenerating the thiyl radical to continue the chain reaction.

Organometallic Intermediates: Transition metal catalysis offers a versatile and highly controllable route for the cycloisomerization of 1,6-dienes. rsc.orgresearchgate.net Catalysts based on metals such as palladium (Pd), rhodium (Rh), nickel (Ni), and gold (Au) can orchestrate the transformation through various mechanisms, including hydrometallation, oxidative cyclization, and metallo-ene pathways. rsc.orged.ac.uk

A general mechanistic cycle for a transition metal-catalyzed cycloisomerization might involve:

Coordination: The 1,6-diene coordinates to the metal center.

Cyclometalation: The metal mediates the formation of a new C-C bond, creating a metallacyclopentane intermediate.

β-Hydride Elimination/Reductive Elimination: The metallacycle undergoes further reaction, such as β-hydride elimination followed by reductive elimination, to release the cyclized organic product and regenerate the active catalyst.

These organometallic pathways are often highly efficient and can provide access to products not easily formed through thermal or radical methods. researchgate.net

Influence of Molecular Architecture on Reaction Selectivity and Regiochemistry

The molecular architecture of this compound, specifically the methyl group at the C4 position, plays a crucial role in directing the regiochemistry and stereoselectivity of its transformations.

In radical cyclizations, the initial addition of the radical initiator can occur at either of the two equivalent terminal double bonds. The subsequent 5-exo-trig cyclization leads to the formation of a methyl-substituted cyclopentane ring. The stereochemical outcome of this process is influenced by the conformation of the transition state. The substituent at the C4 position (the methyl group) will preferentially occupy a pseudo-equatorial position in the chair-like transition state to minimize steric strain, leading to a predictable diastereoselectivity in the product. acs.org

Computational studies on substituted 1,6-dienes have confirmed that the stereoselectivity is often controlled by minimizing steric interactions in the cyclic transition state. nih.gov For example, in Alder-ene reactions, the preference for cis or trans products can be dictated by the steric and electronic nature of substituents along the diene backbone. nih.gov The methyl group in this compound acts as a stereodirecting group, influencing the facial selectivity of the intramolecular attack and thus the relative stereochemistry of the newly formed chiral centers.

The regiochemistry of reactions involving unsymmetrical dienes is a well-studied phenomenon. masterorganicchemistry.com While this compound is itself symmetrical, its cyclized intermediates are not. The principles of frontier molecular orbital (FMO) theory can be used to predict how substituents influence the alignment of reacting partners, although this is more directly applicable to intermolecular reactions like the Diels-Alder reaction. masterorganicchemistry.com In intramolecular cases, steric hindrance and the stability of intermediates are often the dominant controlling factors.

Kinetic and Thermodynamic Aspects of this compound Reactivity

The reactivity of this compound is governed by the kinetic and thermodynamic parameters associated with its various transformation pathways.

Thermodynamics: Cyclization reactions of acyclic 1,6-dienes to form five-membered rings are generally thermodynamically favorable. This is driven by the conversion of a relatively flexible acyclic molecule into a more rigid cyclic structure, which involves the replacement of a C-C π-bond with a more stable C-C σ-bond. The equilibrium position of a reaction is determined by the relative stability of the reactant and product. nrochemistry.com In the case of cyclization, the formation of a stable, low-strain cyclopentane or cyclopentene ring is a significant driving force.

Kinetics: The rate at which these transformations occur is determined by the activation energy (Ea) of the rate-limiting step.

Pericyclic Reactions: Thermal Alder-ene reactions typically have high activation barriers and require significant thermal energy (high temperatures) to proceed at a reasonable rate. masterorganicchemistry.com

Radical Reactions: Radical cyclizations often proceed much more rapidly and under milder conditions once the initial radical is formed. The 5-exo-trig cyclization step is kinetically favored over the 6-endo alternative due to better orbital overlap and a lower-energy transition state.

The following table provides a conceptual comparison of the kinetic and thermodynamic profiles for the different reaction pathways available to a generic 1,6-diene like this compound.

| Reaction Type | Activation Energy (Ea) | Reaction Conditions | Thermodynamic Driving Force | Key Intermediate |

| Alder-Ene | High | Thermal (High Temp.) | Formation of σ-bond, Ring Formation | Concerted Cyclic TS |

| Radical Cyclization | Low (after initiation) | Initiator (Light/Heat) | Formation of σ-bond, Ring Formation | Cyclopentylmethyl Radical |

| Organometallic | Low (Catalyzed) | Metal Catalyst, Mild Temp. | Formation of σ-bond, Ring Formation | Metallacyclopentane |

This table illustrates the general trade-offs between the different mechanistic routes. While thermally induced pericyclic reactions are mechanistically simple, they are often kinetically demanding. In contrast, radical and organometallic pathways offer kinetically more accessible routes to the same or similar cyclized products under significantly milder conditions.

Catalytic Transformations Involving 4 Methylhepta 1,6 Diene

Olefin Metathesis Reactions of 4-Methylhepta-1,6-diene Derivatives

Olefin metathesis is a powerful catalytic tool for the formation of new carbon-carbon double bonds. The primary applications for dienes like this compound would be ring-closing metathesis (RCM) to form cyclic structures and cross metathesis (CM) to generate new acyclic dienes.

Ring-Closing Metathesis (RCM) for Cyclized Products

Ring-closing metathesis of a functionalized this compound derivative would be expected to yield a six-membered ring, specifically a substituted cyclohexene (B86901). This reaction is typically catalyzed by ruthenium-based catalysts such as Grubbs' or Hoveyda-Grubbs' catalysts. The reaction proceeds by the intramolecular rearrangement of the diene, leading to the formation of a stable cyclic olefin and the release of a small volatile olefin, such as ethylene.

Table 1: Expected Products from RCM of this compound Derivatives

| Substrate | Expected Product | Catalyst Type |

|---|

Note: This table represents a theoretical outcome, as no specific literature has been identified for the RCM of this compound.

Cross Metathesis Applications

Cross metathesis involves the reaction of this compound with another olefin to produce new, longer-chain or functionalized dienes. The selectivity of this reaction can be challenging, often leading to a mixture of products including homodimers. However, under optimized conditions with appropriate catalysts, specific cross products can be favored. A patent has mentioned rac-(3R,4r,5S)-4-Methylhepta-1,6-diene-3,5-diol in the context of a synthesis that involves a cross-metathesis step, indicating the potential for derivatives of this compound to undergo this transformation. google.com

Catalytic Cycloaddition Reactions with this compound

Catalytic cycloaddition reactions are a class of reactions that form cyclic compounds through the concerted or stepwise combination of two or more unsaturated molecules. For a 1,6-diene, intramolecular cycloadditions are of particular interest.

Transition Metal-Promoted Higher-Order Cycloadditions

Transition metals can be employed to catalyze higher-order cycloadditions, such as [4+2] or [4+4] cycloadditions, which are often difficult to achieve under thermal conditions. In the context of this compound, an intramolecular [4+2] cycloaddition could potentially lead to the formation of a bicyclic system. The specific outcome would depend on the catalyst and the conformation of the diene during the reaction.

Copper-Catalyzed Intramolecular Photocycloadditions of 1,6-Dienes

Copper catalysts, particularly in conjunction with light (photocycloaddition), can promote the intramolecular [2+2] cycloaddition of 1,6-dienes to form bicyclo[3.2.0]heptane skeletons. This reaction proceeds through the formation of an excited-state complex and subsequent bond formation. While this is a known reaction for 1,6-dienes, no specific studies involving this compound have been found.

Hydrofunctionalization Reactions of this compound

Hydrofunctionalization reactions involve the addition of an H-X molecule across a double bond. For a diene, this can lead to a variety of functionalized mono-olefins. The regioselectivity and chemoselectivity of such reactions are key challenges. Catalysts based on transition metals like palladium, nickel, or rhodium are often used to control the outcome. For this compound, hydrofunctionalization could occur at either of the two double bonds, and the presence of the methyl group at the 4-position could influence the regioselectivity of the addition.

Hydrovinylation of Unsaturated Systems

Hydrovinylation is a powerful atom-economical carbon-carbon bond-forming reaction that involves the addition of a vinyl group and a hydrogen atom across a double bond. While the hydrovinylation of conjugated dienes is well-established, the reaction with non-conjugated dienes such as this compound also presents significant synthetic opportunities. The reaction is typically catalyzed by transition metal complexes, with nickel and cobalt catalysts being particularly effective.

The regioselectivity of the hydrovinylation of 1,3-dienes, which can lead to either 1,2- or 1,4-addition products, is highly dependent on the choice of catalyst, ligand, and reaction conditions. For instance, monosubstituted acyclic (E)-1,3-dienes have been shown to undergo efficient hydrovinylation to produce (Z)-3-alkylhexa-1,4-dienes when treated with bidentate phosphine-CoCl₂ complexes and Me₃Al under an ethylene atmosphere. nih.gov The nature of the ligand and the reaction temperature are critical factors in controlling the outcome of the reaction. nih.gov While direct studies on this compound are limited, it is anticipated that its terminal double bonds would readily participate in hydrovinylation reactions, potentially leading to a mixture of products depending on which double bond reacts and the regioselectivity of the addition.

A seminal example of nickel-catalyzed enantioselective hydrovinylation was demonstrated with cyclic dienes. acs.org For instance, the hydrovinylation of 1,3-cyclooctadiene using a chiral trialkylphosphine ligand, a Ni(II) precursor, and an aluminum cocatalyst yielded 3-vinylcyclooctene with a notable optical purity. acs.org This highlights the potential for achieving asymmetric induction in the hydrovinylation of dienes, a concept that could be extended to prochiral substrates like this compound.

Table 1: Examples of Catalytic Systems for Hydrovinylation of Dienes

| Catalyst System | Diene Substrate | Product Type | Reference |

| Bidentate phosphine-CoCl₂ / Me₃Al | Monosubstituted acyclic (E)-1,3-dienes | (Z)-3-alkylhexa-1,4-dienes | nih.gov |

| Chiral trialkylphosphine / Ni(II) precursor / Aluminum cocatalyst | 1,3-Cyclooctadiene | 3-Vinylcyclooctene | acs.org |

Hydropalladation Pathways

Hydropalladation, the insertion of an alkene into a palladium-hydride bond, is a fundamental step in many palladium-catalyzed reactions of dienes, including cycloisomerization and related transformations. The mechanism of palladium-catalyzed reactions of 1,6-dienes often involves the in-situ generation of a catalytically active palladium hydride species.

Studies on the cycloisomerization of dimethyl hept-1,6-dienyl-4,4-dicarboxylate using a palladium procatalyst have provided significant insights into the operative mechanisms. The generation and propagation of a palladium hydride species ("Pd-H") was found to be consistent with the isotopic distribution and stereochemistry of the reaction products. nih.gov This suggests that a hydrometallation mechanism is a key pathway in the catalytic cycle. nih.gov

In the context of this compound, a hydropalladation event at one of the terminal double bonds would generate a palladium-alkyl intermediate. The regioselectivity of this insertion (i.e., whether the palladium attaches to the terminal or internal carbon of the double bond) would be influenced by steric and electronic factors of both the substrate and the catalyst. Subsequent intramolecular reactions of this intermediate, such as insertion into the second double bond, can lead to cyclized products. The presence of the methyl group at the 4-position of this compound would likely influence the stability and subsequent reactivity of the palladium-alkyl intermediates formed.

Palladium-Catalyzed Cycloisomerization of 1,6-Heptadienes

Palladium-catalyzed cycloisomerization is a powerful method for the construction of cyclic compounds from acyclic dienes. For 1,6-dienes like this compound, this transformation typically leads to the formation of five-membered rings. Cationic palladium complexes, often in the presence of phenanthroline-type ligands, have been shown to be effective catalysts for the cycloisomerization of functionalized 1,5- and 1,6-dienes. acs.org

The mechanism of this reaction is generally believed to proceed through a series of steps involving the coordination of the diene to the palladium center, followed by hydropalladation to form a palladium-alkyl intermediate. This intermediate then undergoes an intramolecular carbopalladation, where the palladium-carbon bond adds across the second double bond to form a cyclopentylmethylpalladium species. Finally, β-hydride elimination regenerates the palladium-hydride catalyst and releases the cyclized product, typically a methylenecyclopentane derivative.

In the case of this compound, cycloisomerization would be expected to yield substituted methylenecyclopentane derivatives. The position of the methyl group on the diene backbone would direct the regiochemical outcome of the cyclization and influence the substitution pattern of the resulting cyclopentane (B165970) ring.

Table 2: Potential Products from Palladium-Catalyzed Cycloisomerization of this compound

| Starting Material | Catalyst System | Potential Product(s) |

| This compound | Cationic Palladium Phenanthroline Complex | Substituted Methylenecyclopentanes |

Catalytic Linear Cross-Dimerizations and Oligomerization of Diene Substrates

Catalytic cross-dimerization is an efficient method for the formation of new carbon-carbon bonds, allowing for the construction of longer-chain molecules from simpler building blocks. While much of the research in this area has focused on conjugated dienes, the dimerization of non-conjugated dienes also offers synthetic utility.

Ruthenium(0) complexes have been shown to catalyze the cross-dimerization of conjugated dienes with acrylates. acs.org The mechanism is proposed to involve an oxidative coupling of the diene and the acrylate on the metal center. Similarly, cobalt-based catalytic systems have been employed for the cross-dimerization of conjugated dienes with substituted alkenes, with the regioselectivity being a key issue. acs.org

For a non-conjugated diene like this compound, cross-dimerization with another olefin could proceed through various pathways, potentially involving one or both of the double bonds. The reaction could lead to linear or branched dimers, depending on the catalyst and reaction conditions. Furthermore, in the absence of a cross-coupling partner, oligomerization or polymerization of the diene could occur.

Asymmetric Catalysis in this compound Chemistry

The prochiral nature of this compound makes it an interesting substrate for asymmetric catalysis, where the use of a chiral catalyst can lead to the formation of enantioenriched products. Several of the catalytic transformations discussed above have been successfully rendered asymmetric.

Asymmetric hydrovinylation of cyclic dienes has been achieved with high enantioselectivity using chiral phosphine ligands with nickel catalysts. acs.org This approach could potentially be applied to this compound to generate chiral products.

Furthermore, rhodium-catalyzed asymmetric cyclization/addition reactions of 1,6-enynes have been developed, yielding highly enantioenriched products. nih.gov Given the structural similarity between 1,6-enynes and 1,6-dienes, it is plausible that similar catalytic systems could be adapted for the asymmetric cycloisomerization of this compound. The development of such reactions would provide a valuable route to chiral cyclopentane derivatives.

The success of asymmetric catalysis in these transformations hinges on the design of effective chiral ligands that can control the stereochemical outcome of the key bond-forming steps in the catalytic cycle.

Reactivity Profiles of the 1,6 Diene System in 4 Methylhepta 1,6 Diene

Cycloaddition Reactions of 4-Methylhepta-1,6-diene and its Analogues

Cycloaddition reactions are powerful tools for the construction of cyclic systems. However, the participation of a diene in these reactions is highly dependent on its electronic structure, specifically whether its double bonds are conjugated.

The Diels-Alder reaction is a concerted [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile (an alkene or alkyne). wikipedia.orgsigmaaldrich.com For a molecule to act as the diene component, it must contain a 1,3-diene system and be able to adopt an s-cis conformation, which allows for the necessary orbital overlap in the cyclic transition state. masterorganicchemistry.comyoutube.com

This compound, possessing isolated double bonds separated by three single bonds, is a non-conjugated diene. nih.gov Consequently, it cannot fulfill the structural requirements to function as the 4π-electron component in a standard Diels-Alder reaction. masterorganicchemistry.com

However, the individual alkene units within this compound can function as dienophiles (the 2π-electron component). In this role, they could react with a conjugated diene to form a cyclohexene (B86901) derivative. The reactivity of an alkene as a dienophile is typically enhanced by the presence of electron-withdrawing groups. organic-chemistry.orgyoutube.com The alkyl structure of this compound means its double bonds are electron-rich, making it a relatively poor dienophile for normal-demand Diels-Alder reactions.

| Reactant | Role of this compound | Feasibility | Rationale |

| 1,3-Butadiene | Diene | No | This compound is not a conjugated diene. |

| 1,3-Butadiene | Dienophile | Yes (Low Reactivity) | The alkene moieties can act as dienophiles, but lack activating electron-withdrawing groups. |

The formation of five-membered rings via [4+1] cycloaddition is a less common but valuable synthetic method. nih.gov These reactions typically involve the combination of a conjugated 1,3-diene with a species that can provide a single atom, such as a carbene or a nitrene equivalent. nih.govnih.gov The mechanism requires the 4π-electron system of the conjugated diene.

As a non-conjugated 1,6-diene, this compound is not a suitable substrate for direct [4+1] cycloaddition reactions. Its isolated double bonds cannot engage in the concerted orbital interactions required for this transformation. For such a reaction to occur, the molecule would first need to be isomerized into a conjugated isomer, such as 4-methylhepta-1,3-diene or 4-methylhepta-2,4-diene.

The synthesis of seven-membered rings can be achieved through [4+3] cycloadditions. These reactions involve a 4π-electron component (typically a conjugated diene) and a 3-atom, 2π-electron component (like an allyl cation or its equivalent). This methodology provides a direct route to cycloheptanoid structures. emory.edu

The structural prerequisite of a conjugated diene system means that this compound cannot participate directly as the 4π component in [4+3] cycloadditions. The lack of conjugation between its two alkene moieties prevents the necessary electronic delocalization for the reaction to proceed.

Higher-order cycloadditions, such as the [6+4] cycloaddition, are thermally allowed pericyclic reactions that can form larger ring systems, in this case, a ten-membered ring. nih.gov These reactions involve a 6π-electron system (a triene) and a 4π-electron system (a diene). While powerful, these reactions are less common than the Diels-Alder reaction and often require specific substrates and conditions. masterorganicchemistry.comscripps.edu

The structure of this compound, with only two isolated double bonds, makes it unsuitable for participation as either the 6π or 4π component in a [6+4] cycloaddition.

Electrophilic and Nucleophilic Addition Reactions to Alkene Moieties

The isolated double bonds in this compound exhibit the characteristic reactivity of simple alkenes, readily undergoing electrophilic addition reactions. In contrast, nucleophilic addition is generally unfavorable without specific activation.

Electrophilic Addition: In an electrophilic addition reaction, an electrophile adds to the double bond, forming a carbocation intermediate, which is then attacked by a nucleophile. youtube.com A key feature of reactions with non-conjugated dienes like this compound is that only 1,2-addition products are formed at each double bond; the 1,4-addition characteristic of conjugated dienes is not possible. masterorganicchemistry.com

When one equivalent of an electrophilic reagent like HBr is added, the reaction can occur at either the terminal (C1=C2) or internal (C6=C7) double bond. Protonation of the C1=C2 bond will preferentially occur at C1 to form a more stable secondary carbocation at C2. Similarly, protonation of the C6=C7 bond will form a secondary carbocation at C6. The reaction will yield a mixture of products from addition across both double bonds.

| Reagent | Product(s) from C1=C2 Addition | Product(s) from C6=C7 Addition |

| HBr | 2-Bromo-4-methylhept-6-ene | 6-Bromo-4-methylhept-1-ene |

| Br₂ | 1,2-Dibromo-4-methylhept-6-ene | 6,7-Dibromo-4-methylhept-1-ene |

| H₂O, H⁺ | 4-Methylhept-6-en-2-ol | 4-Methylhept-1-en-6-ol |

Nucleophilic Addition: Nucleophilic addition to an unactivated alkene is energetically unfavorable because of the high electron density of the π-bond. Such reactions typically require the alkene to be "activated" by adjacent, strong electron-withdrawing groups, which are absent in the structure of this compound. Therefore, it does not readily undergo nucleophilic addition reactions under standard conditions.

Controlled Oxidation Reactions of this compound

The alkene functional groups in this compound are susceptible to various oxidation reactions. With careful control of stoichiometry, it is possible to achieve selective oxidation at one of the two double bonds. Common controlled oxidation reactions include epoxidation and dihydroxylation.

Epoxidation: Epoxidation involves the conversion of an alkene to an epoxide (an oxirane ring). This is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction of this compound with one equivalent of m-CPBA would be expected to produce a mixture of two mono-epoxides. While the electronic properties of the two double bonds are similar, the terminal C1=C2 double bond may be slightly more sterically accessible, potentially favoring its epoxidation. nih.govacs.org Using two or more equivalents of the oxidizing agent would lead to the di-epoxide.

| Stoichiometry | Major Product(s) |

| 1 eq. m-CPBA | 2-( (4-methylpent-4-en-1-yl) )oxirane and 2-methyl-2-(3-(oxiran-2-yl)propyl)oxirane |

| ≥2 eq. m-CPBA | 2-methyl-2-(3-(oxiran-2-yl)propyl)oxirane |

Dihydroxylation: Dihydroxylation is the conversion of an alkene into a 1,2-diol. This can be accomplished using reagents such as osmium tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO), or cold, dilute potassium permanganate (B83412) (KMnO₄). Similar to epoxidation, the reaction can be controlled through stoichiometry to favor mono-dihydroxylation at either the C1=C2 or C6=C7 position, yielding the corresponding diols. The use of excess reagent would result in the formation of the tetraol, with hydroxyl groups at positions 1, 2, 6, and 7.

Epoxidation Chemistry and Diastereoselectivity

When a chiral diene is epoxidized, the existing stereocenter can influence the stereochemical outcome of the reaction. While research often focuses on conjugated dienes, the principles of stereocontrol are applicable to non-conjugated systems like this compound. The reaction with a standard epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), can proceed at either of the two double bonds. The formation of a mono-epoxide results in the creation of a new stereocenter.

For instance, starting with (R)-4-methylhepta-1,6-diene, mono-epoxidation at the C1-C2 double bond can yield two diastereomers: (2R,4R)-4-methyl-1,2-epoxyhept-6-ene and (2S,4R)-4-methyl-1,2-epoxyhept-6-ene. A similar pair of diastereomers can be formed at the C6-C7 double bond. The relative ratio of these diastereomers is determined by the transition state energies, where the epoxidizing agent approaches from the less sterically hindered face. The use of catalysts can significantly enhance diastereoselectivity in such systems.

Table 1: Potential Diastereomeric Products from Mono-epoxidation of (R)-4-Methylhepta-1,6-diene

| Starting Material | Epoxidation Site | Product 1 | Product 2 | Expected Selectivity |

| (R)-4-Methylhepta-1,6-diene | C1-C2 double bond | (2R,4R)-4-methyl-1,2-epoxyhept-6-ene | (2S,4R)-4-methyl-1,2-epoxyhept-6-ene | Diastereomeric excess may be observed |

| (R)-4-Methylhepta-1,6-diene | C6-C7 double bond | (6R,4R)-4-methyl-6,7-epoxyhept-1-ene | (6S,4R)-4-methyl-6,7-epoxyhept-1-ene | Diastereomeric excess may be observed |

Ozonolysis as a Synthetic and Analytical Transformation

Ozonolysis is a powerful chemical reaction used for cleaving carbon-carbon double bonds, which is highly effective for both synthetic and analytical purposes. When applied to this compound, this reaction results in the cleavage of both terminal alkene functionalities. The diene is treated with ozone (O₃) followed by a workup step, typically with a reducing agent like dimethyl sulfide (B99878) (DMS) or zinc and water, to yield carbonyl compounds.

The cleavage of the C1-C2 double bond results in the formation of formaldehyde (B43269) (from the C1 carbon) and a larger aldehyde fragment. Simultaneously, the C6-C7 double bond is also cleaved to produce another molecule of formaldehyde (from the C7 carbon). The central part of the molecule, containing the chiral center, is converted into a dialdehyde.

Specifically, the complete ozonolysis of this compound under reductive workup conditions yields two equivalents of formaldehyde and one equivalent of 3-methylpentane-1,5-dial. This transformation can be used analytically to confirm the positions of the double bonds within the parent molecule or synthetically to produce smaller, functionalized molecules from a larger precursor.

Table 2: Products of the Reductive Ozonolysis of this compound

| Starting Material | Reagents | Cleavage Sites | Products |

| This compound | 1. O₃ 2. (CH₃)₂S | C1=C2 and C6=C7 | 3-Methylpentane-1,5-dial, Formaldehyde (2 equivalents) |

Investigating Rearrangement Chemistry of this compound and Derivatives

The structure of this compound is ideally suited for a-sigmatropic rearrangement known as the Cope rearrangement. This type of reaction is a thermally-induced, pericyclic isomerization of a 1,5-diene. The numbering of the atoms involved in the rearrangement shows that this compound fits the required 1,5-diene framework.

Upon heating, typically at temperatures around 150-300 °C, this compound can undergo a reversible rearrangement through a cyclic, chair-like transition state. In this process, the sigma bond between C3 and C4 is broken, while a new sigma bond is formed between C1 and C6. Simultaneously, the pi bonds shift to the C2-C3 and C4-C5 positions.

The product of this rearrangement is a constitutional isomer, 3-methylhepta-1,5-diene. The position of the methyl group shifts from C4 in the starting material to C3 in the product. The reaction is an equilibrium process, and the final distribution of products is governed by the relative thermodynamic stability of the starting material and the rearranged product. Generally, the equilibrium will favor the more substituted, and thus more stable, alkene. In this specific case, both the reactant and the product are disubstituted dienes, suggesting that a mixture of both isomers would likely exist at equilibrium.

Table 3: Cope Rearrangement of this compound

| Starting Material | Reaction Type | Conditions | Product | Key Transformation |

| This compound | Cope Rearrangement | Thermal (Heat) | 3-Methylhepta-1,5-diene | -Sigmatropic shift |

Computational and Theoretical Investigations of 4 Methylhepta 1,6 Diene

Density Functional Theory (DFT) Calculations for Mechanistic Insights

Density Functional Theory (DFT) has become a important method for studying the mechanistic pathways of organic reactions. For a molecule such as 4-methylhepta-1,6-diene, DFT calculations can illuminate the intricate details of its potential transformations, such as intramolecular cyclizations or rearrangements.

DFT calculations are instrumental in mapping the potential energy surface of a reaction, which includes the relative energies of reactants, products, and any intermediates. In the context of reactions involving this compound, such as the intramolecular Alder-ene reaction, DFT can be used to calculate the energies of various conformational isomers of the reactant and any transient intermediates that may form.

For instance, in related 1,6-dienes, the stability of different reactive conformations significantly influences the reaction outcome. A comprehensive analysis would involve calculating the energies of chair-like and boat-like transition states, which are common in pericyclic reactions. The methyl substituent at the C4 position of this compound would be expected to introduce specific steric and electronic effects, influencing the relative stability of these intermediates.

Table 1: Hypothetical Relative Energies of Reaction Intermediates in a Simulated Reaction of this compound

| Intermediate/Conformer | Calculation Method | Basis Set | Relative Energy (kcal/mol) |

| Initial Conformer (s-trans like) | B3LYP | 6-31G(d) | 0.0 |

| Pre-reactive Complex (s-cis like) | B3LYP | 6-31G(d) | +3.5 |

| Chair-like Intermediate | B3LYP | 6-31G(d) | +12.8 |

| Boat-like Intermediate | B3LYP | 6-31G(d) | +15.2 |

Note: This table is illustrative and based on typical values for similar diene systems. Specific computational studies on this compound are required for precise data.

Identifying and characterizing transition state (TS) structures is a key strength of DFT, providing a window into the highest energy point along a reaction coordinate. For this compound, computational studies on analogous systems, such as the Cope rearrangement of substituted 1,5-dienes, show that DFT can accurately predict the geometries of these fleeting structures. nih.gov

In a potential intramolecular reaction of this compound, DFT would be used to locate the transition state structures connecting the reactant to the product. The geometry of the TS, including the lengths of the forming and breaking bonds, provides evidence for the concerted or stepwise nature of the mechanism. For example, a detailed computational study on the intramolecular Alder-ene reaction of various 1,6-dienes has shown that the presence of activating groups can increase the asynchronicity of the transition state. nih.gov The methyl group in this compound would likely influence the TS geometry and, consequently, the reaction's activation energy.

Table 2: Representative Calculated Bond Distances in a Hypothetical Transition State for an Intramolecular Reaction of a 1,6-Diene

| Bond | Transition State Bond Length (Å) | Reactant Bond Length (Å) | Product Bond Length (Å) |

| C1-C6 | 2.15 | 3.40 | 1.54 |

| C1-H | 1.10 | 1.09 | 1.55 (to new C) |

| C5-H | 1.45 | 1.09 | 1.09 |

Note: This data is representative of Alder-ene reactions of 1,6-dienes and serves as an example of the insights gained from transition state calculations.

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction

While DFT is excellent for stationary points on a potential energy surface, Molecular Dynamics (MD) simulations offer a way to explore the conformational landscape of a molecule over time. For a flexible molecule like this compound, MD simulations can reveal the preferred conformations in different environments and the timescales of conformational changes. This is crucial as the molecule must adopt a specific conformation for an intramolecular reaction to occur. By simulating the motion of the atoms over time, researchers can identify the most populated conformational states and the energy barriers between them. This information is vital for understanding how the molecule's inherent flexibility influences its reactivity.

Quantum Chemical Characterization of Electronic Structure and Bonding in this compound

Quantum chemical calculations, including DFT and other ab initio methods, provide a detailed picture of the electronic structure and bonding within this compound. These calculations can determine properties such as molecular orbital energies (HOMO and LUMO), electron density distribution, and atomic charges. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are key to understanding the molecule's reactivity in pericyclic and other reactions.

For example, the HOMO-LUMO gap can be correlated with the kinetic stability of the molecule. A smaller gap often suggests higher reactivity. The spatial distribution of these frontier orbitals indicates the likely sites of electrophilic or nucleophilic attack. In this compound, the presence of the methyl group would be expected to subtly alter the energies and shapes of these orbitals compared to an unsubstituted heptadiene.

Prediction of Reactivity and Selectivity through Computational Modeling

A significant application of computational modeling is the prediction of reactivity and selectivity in chemical reactions. For this compound, computational models can be used to predict the outcome of various potential reactions. For instance, in the case of the intramolecular Alder-ene reaction, DFT calculations can predict the diastereoselectivity (cis vs. trans) of the product. nih.gov

Computational studies on similar 1,6-dienes have shown that the substitution pattern can have a profound effect on selectivity. nih.gov By calculating the activation energies for the pathways leading to different products, a reliable prediction of the major product can be made. For this compound, computational models could explore how the methyl group directs the stereochemical outcome of a cyclization reaction, providing valuable guidance for synthetic chemists.

Applications of 4 Methylhepta 1,6 Diene in Complex Molecule Synthesis

Building Blocks for Natural Product Synthesis

The carbon skeleton of 4-methylhepta-1,6-diene is reminiscent of repeating isoprene (B109036) units found in a vast array of natural products. This inherent structural feature positions it as a strategic starting material for the synthesis of these biologically significant compounds.

Terpenes and isoprenoids are a large and diverse class of naturally occurring organic compounds derived from the five-carbon isoprene unit. The synthesis of these molecules is a significant area of organic chemistry. While direct, large-scale industrial applications of this compound in commercial terpene synthesis are not widely documented, its structure makes it an intriguing candidate for the construction of such scaffolds in a laboratory setting.

The general biosynthetic pathway to terpenes involves the coupling of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). Synthetic strategies often mimic this approach by utilizing small, functionalized building blocks. This compound, with its eight-carbon framework, can be conceptualized as a precursor to more complex terpene structures through various synthetic transformations such as selective oxidations, cyclizations, and rearrangements. For instance, the strategic placement of its double bonds allows for regioselective functionalization, which can be exploited to build up the carbon skeleton and introduce the necessary stereocenters found in many terpenes.

Table 1: Comparison of this compound with Isoprene

| Feature | This compound | Isoprene |

| Chemical Formula | C8H14 | C5H8 |

| Molar Mass | 110.20 g/mol | 68.12 g/mol |

| Structural Features | Non-conjugated diene with a methyl branch | Conjugated diene |

| Potential for Terpene Synthesis | As a C8 building block for acyclic or cyclic terpenes | The fundamental C5 building block of all terpenes |

The synthesis of enantiomerically pure chiral alcohols and carboxylic acids is of paramount importance in the pharmaceutical and fine chemical industries. This compound can serve as a valuable precursor to such molecules through stereoselective transformations.

A notable example is the synthesis of the four stereoisomers of 4-methylheptan-3-ol, an insect pheromone. nih.gov While the direct starting material in this reported synthesis is 4-methylhept-4-en-3-one, this ketone can be conceptually derived from this compound through selective oxidation. The enzymatic, one-pot, two-step reduction of the enone using an ene-reductase (ER) and an alcohol dehydrogenase (ADH) allows for the stereocontrolled formation of all four possible stereoisomers of the target alcohol. nih.gov This highlights the potential of the 4-methylheptane (B1211382) skeleton, and by extension this compound, as a scaffold for generating chiral complexity.

Furthermore, the double bonds in this compound can be subjected to oxidative cleavage to yield carboxylic acids. Depending on the reagents and conditions employed, it is possible to selectively cleave one or both double bonds, leading to a variety of chiral carboxylic acid derivatives, especially if the initial diene is resolved into its enantiomers.

Table 2: Potential Chiral Products from this compound Derivatives

| Precursor derived from this compound | Transformation | Product Class | Potential Application |

| 4-Methylhept-4-en-3-one | Enzymatic Reduction | Chiral Alcohols (4-methylheptan-3-ol) | Pheromones nih.gov |

| This compound | Asymmetric Dihydroxylation followed by Oxidative Cleavage | Chiral Carboxylic Acids | Pharmaceutical Intermediates |

Synthesis of Macrocyclic and Polycyclic Systems through Diene Reactivity

The presence of two double bonds in this compound makes it an ideal substrate for cyclization reactions to form macrocyclic and polycyclic systems. These structural motifs are prevalent in many natural products and medicinally important compounds.

Ring-closing metathesis (RCM) is a powerful tool for the synthesis of cyclic compounds, including macrocycles. organic-chemistry.org By introducing appropriate functional groups onto the this compound framework, it can be employed as a substrate for RCM. For instance, derivatization of the terminal ends of the diene with groups amenable to metathesis would allow for the formation of a macrocyclic ring. The size of the resulting ring would be dependent on the length of the tether connecting the two reacting olefinic moieties.

The diene functionality of this compound also lends itself to Diels-Alder reactions, a cornerstone of six-membered ring formation. masterorganicchemistry.com While this compound itself is a non-conjugated diene, it can be isomerized to a conjugated system or its derivatives can be designed to undergo intramolecular Diels-Alder reactions. In an intramolecular Diels-Alder reaction, the diene and dienophile are part of the same molecule, and the reaction leads to the formation of a polycyclic system. masterorganicchemistry.comuh.edu The stereochemical outcome of such reactions is often highly predictable, making it a valuable strategy in total synthesis.

Role in the Synthesis of Functionalized Organic Materials and Specialty Chemicals

Beyond its applications in the synthesis of discrete molecules, this compound and its isomers hold potential as monomers for the creation of functionalized polymers and specialty chemicals. The polymerization of dienes can lead to materials with a wide range of properties, from elastomers to rigid plastics.

Research on the polymerization of 3-methylenehepta-1,6-diene, a constitutional isomer of this compound, has demonstrated the synthesis of polymers with pendant vinyl groups. researchgate.net These pendant groups can be further functionalized through various chemical transformations, such as thiol-ene reactions, allowing for the tailoring of the polymer's properties for specific applications. researchgate.net Given the structural similarity, it is plausible that this compound could undergo similar polymerization reactions to produce polymers with unique architectures and functionalities. The methyl group at the 4-position would likely influence the polymerization behavior and the properties of the resulting polymer.

The development of specialty chemicals often requires building blocks with specific structural features. This compound, with its combination of olefinic bonds and a potential chiral center, can be a valuable intermediate in the synthesis of such chemicals. For example, its derivatives could find use as additives, cross-linking agents, or as components in the synthesis of more complex molecules for various industrial applications.

Table 3: Potential Polymerization and Specialty Chemical Applications

| Application Area | Potential Role of this compound | Resulting Product/Material |

| Functional Polymers | Monomer in coordination or radical polymerization | Poly(this compound) with potential for post-polymerization functionalization |

| Specialty Elastomers | Co-monomer with other olefins | Copolymers with tailored thermal and mechanical properties |

| Cross-linking Agents | Additive in polymer formulations | Cross-linked polymer networks with enhanced durability |

| Fine Chemical Synthesis | Intermediate for multi-step synthesis | Unique molecules for fragrances, agrochemicals, or pharmaceuticals |

Structure Reactivity Relationships in 4 Methylhepta 1,6 Diene Derivatives and Analogues

Investigation of Substituted 4-Methylhepta-1,6-dienes

The introduction of functional groups onto the 4-methylhepta-1,6-diene scaffold can profoundly alter its electronic and steric properties, thereby influencing its reactivity in various chemical transformations.

Functional groups modify the reactivity of a diene by altering the electron density of the π-system. Electron-donating groups (EDGs) increase the energy of the Highest Occupied Molecular Orbital (HOMO), making the diene more nucleophilic and generally more reactive in reactions like the Diels-Alder cycloaddition. chemistrysteps.com Conversely, electron-withdrawing groups (EWGs) decrease the HOMO energy, reducing reactivity in such contexts. masterorganicchemistry.compearson.com

Hydroxylated Derivatives: The introduction of a hydroxyl (-OH) group, as seen in 4-methylhepta-1,6-dien-4-ol , adds polarity and the capacity for hydrogen bonding. masterorganicchemistry.comnih.gov The -OH group is generally considered a weak electron-donating group through resonance, which can slightly enhance the reactivity of the nearby double bonds towards electrophiles. Furthermore, its presence can direct the stereochemical outcome of reactions on the proximal double bond through steric hindrance or by coordinating with reagents.

Aminated Derivatives: Amino groups (-NH₂, -NHR, -NR₂) are stronger electron-donating groups than hydroxyls due to the lower electronegativity of nitrogen. masterorganicchemistry.com An aminated derivative of this compound would be expected to exhibit significantly increased nucleophilicity at the double bonds, accelerating reactions with electrophiles and potentially influencing regioselectivity. Like alcohols, amines can also participate in hydrogen bonding and act as Lewis bases. masterorganicchemistry.com

Dione (B5365651) Derivatives: Incorporating a dione functionality, such as transforming the parent structure into a heptadienedione, would introduce powerful electron-withdrawing carbonyl groups. The C=O group is a strong EWG, which significantly lowers the electron density of the π-system. masterorganicchemistry.com This would decrease the diene's reactivity in normal-electron-demand cycloadditions but could enhance its reactivity as a dienophile in inverse-electron-demand reactions. The acidic α-hydrogens in dione systems also open up pathways for enolate formation and subsequent reactions. mdpi.com

Table 1: Predicted Influence of Functional Groups on the Reactivity of this compound

Stereochemistry plays a critical role in the reactions of dienes, particularly in concerted cycloadditions like the Diels-Alder reaction, where the stereochemistry of the reactants is faithfully translated to the product. masterorganicchemistry.com For a molecule like this compound, the central carbon (C4) is a prochiral center. If substituents are introduced that make this center chiral, or if reactions create new stereocenters, controlling the stereochemical outcome becomes crucial.

In reactions involving the double bonds, the approach of a reagent can be influenced by the steric bulk of the substituents on the heptadiene backbone. For example, in an epoxidation reaction, the peracid would preferentially approach from the less hindered face of the double bond. If a chiral catalyst or auxiliary is used, high levels of stereoselectivity can be achieved, leading to the preferential formation of one enantiomer or diastereomer over another. Research on skipped dienes has highlighted the challenges and successes in achieving stereoselectivity, often employing advanced catalytic systems to control reaction outcomes. rsc.orgrsc.org

Q & A

Basic: What synthetic methodologies are effective for preparing 4-Methylhepta-1,6-diene in laboratory settings?

Methodological Answer:

Synthesis of this compound analogs (e.g., 3-methylenehepta-1,6-diene) can be achieved via rare-earth-catalyzed polymerization. For example, neodymium-based catalysts enable highly cis-1,4-selective polymerization of structurally similar dienes, as demonstrated in controlled radical polymerization studies. Researchers should optimize monomer-to-catalyst ratios and reaction temperatures to minimize side reactions .

Basic: How should researchers address structural characterization challenges for low-yield this compound derivatives?

Methodological Answer:

When spectroscopic data (e.g., NMR, IR) are insufficient due to low reaction yields, high-resolution mass spectrometry (HRMS) is critical for inferring structures. For instance, photodegradation studies of related dienes relied on HRMS to propose bicyclic products when traditional methods failed . Complementary techniques like X-ray crystallography or computational modeling (DFT) can further validate proposed structures.

Basic: What storage conditions are optimal for preserving this compound stability?

Methodological Answer:

Similar dienes (e.g., 3,7-Dimethylocta-1,6-diene) require storage in sealed, dry containers at 2–8°C to prevent oxidation or dimerization. Exposure to light should be minimized, as photochemical reactions (e.g., cyclization) are common in conjugated dienes . Purging with inert gases (N₂, Ar) during storage is recommended for air-sensitive analogs.

Advanced: How can computational modeling guide the design of this compound-based synthetic routes?

Methodological Answer:

Molecular docking and dynamics simulations predict steric and electronic interactions between this compound derivatives and catalytic sites. For example, studies on steroidal analogs used docking to identify binding motifs and simulate stability over 100-ns trajectories, informing solvent selection and catalyst design . Machine learning (ML) models trained on reaction databases can further optimize reaction conditions.

Advanced: How can contradictions in stereochemical outcomes during this compound polymerization be resolved experimentally?

Methodological Answer:

Contradictory stereochemical data (e.g., cis vs. trans selectivity) may arise from catalyst variability or solvent effects. Systematic screening of lanthanide catalysts (e.g., Nd, La) and co-catalysts (e.g., AlR₃) can identify stereochemical drivers. For example, altering ligand steric bulk in rare-earth systems shifted selectivity from cis-1,4 to trans-1,2 configurations in similar dienes . Time-resolved spectroscopy (e.g., in-situ IR) monitors intermediate species to refine mechanistic models.

Advanced: What analytical strategies validate the purity of this compound in complex reaction mixtures?

Methodological Answer:

Gas chromatography-mass spectrometry (GC-MS) paired with retention index matching is ideal for volatile dienes. For non-volatile derivatives, HPLC with UV/Vis or evaporative light scattering detection (ELSD) ensures purity. Quantify trace impurities using calibration curves from authenticated standards. In photodegradation studies, tandem MS/MS fragmentation patterns distinguished isomeric byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.